

Resolving Issues with Resuspending Purified Morpholino Oligos: A Technical Support Center

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Compound of Interest		
Compound Name:	7'-O-DMT-morpholino uracil	
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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the resuspension of purified morpholino oligos.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for resuspending morpholino oligos?

A1: The recommended solvent for resuspending morpholino oligos is sterile, nuclease-free water.[1][2][3] It is crucial to avoid using water treated with diethylpyrocarbonate (DEPC), as it can damage the oligos.[1][3][4] While stock solutions can be prepared in buffers like Danieau buffer or Ringer's Solution, pure water is generally preferred.[1][4]

Q2: What is the ideal stock concentration for morpholino oligos?

A2: It is recommended to prepare a 1 mM stock solution.[1][5] Storing morpholinos at concentrations higher than 1 mM can lead to solubility issues and variability in experimental results.[5] For Vivo-Morpholinos, which have lower solubility, a stock concentration of ≤0.5 mM is advised.[4]

Q3: My morpholino pellet is hard and difficult to dissolve. What should I do?

A3: A hardened pellet may indicate that the oligo has absorbed moisture.[2] To avoid this, it is recommended to store lyophilized oligos in a desiccator at room temperature.[2] If you are

Troubleshooting & Optimization





facing difficulty in resuspending a hardened pellet, autoclaving the solution on a liquid cycle can help.[2] Vigorous shaking overnight may also aid dissolution.[2]

Q4: My morpholino oligo won't dissolve completely, even after vortexing. What are the next steps?

A4: If vortexing is insufficient, heating the solution at 65°C for 5-10 minutes is recommended.[1] If the oligo still does not dissolve, autoclaving the solution is an effective method to achieve complete resuspension.[1][2] Be sure to use the liquid cycle on the autoclave and remove the vial promptly after the cycle is complete.[2]

Q5: Can I store my resuspended morpholino oligos in the refrigerator or freezer?

A5: No, it is strongly recommended to store morpholino oligo solutions at room temperature.[1] [5][6] Storing them at 4°C or freezing them can cause the oligos to precipitate out of solution or associate with the container walls, leading to a decrease in activity.[5][6][7] This loss of activity due to wall association at low temperatures can be irreversible.[6]

Q6: My morpholino oligo solution has been stored for a while and seems to have lost its activity. Is it degraded?

A6: Morpholino oligos are chemically very stable and do not typically degrade under normal storage conditions in sterile water.[2][5] A loss of activity is more likely due to aggregation of the oligos in solution over time.[6][7][8] This aggregation is a reversible process, and the activity can often be restored by heating the solution to 65°C for 5-10 minutes or by autoclaving.[5][7]

Q7: Does the sequence of the morpholino oligo affect its solubility?

A7: Yes, the sequence can impact solubility. Morpholinos with high GC content (Guanine-Cytosine content) or those conjugated with certain fluorescent tags like lissamine may have reduced solubility.[2][7][9] For these oligos, preparing a more dilute stock solution (e.g., 0.5 mM) and autoclaving may be necessary to achieve complete dissolution.[2]

Troubleshooting Guides Issue 1: Difficulty in Initial Resuspension

If you are unable to dissolve your lyophilized morpholino oligo, follow these steps:



- Initial Attempt: Add the appropriate volume of sterile, nuclease-free water to create a 1 mM solution (or 0.5 mM for Vivo-Morpholinos). Vortex thoroughly.
- Heating: If the oligo is not fully dissolved, incubate the vial at 65°C for 5-10 minutes and vortex again.[1]
- Autoclaving: If solubility issues persist, autoclave the solution on a liquid cycle.[2] This is particularly effective for oligos with high GC content or other modifications that reduce solubility.[2]
- Overnight Shaking: For very difficult-to-dissolve oligos, leaving the solution on a vigorous shaker overnight at room temperature may help.[2]

Issue 2: Precipitation or Loss of Activity After Storage

If you observe precipitation in your morpholino stock solution or experience a decrease in its effectiveness, it is likely due to aggregation or improper storage.

- Check Storage Conditions: Confirm that the oligo solution has been stored at room temperature and not refrigerated or frozen.[6]
- Heat Treatment: To disaggregate the oligos, heat the solution to 65°C for 10 minutes.
- Autoclaving: If heating is not sufficient, autoclaving the solution can restore activity by breaking down aggregates.[5][6]
- Proper Aliquoting: To avoid repeated heating and potential evaporation, it is good practice to aliquot the stock solution into smaller volumes for daily use.

Data Presentation

Table 1: Recommended Preparation of Morpholino Oligo Stock Solutions



Amount of Morpholino	Volume of Sterile Water to Add	Resulting Stock Concentration
100 nanomoles	0.10 mL	1.0 mM
300 nanomoles	0.30 mL	1.0 mM
1000 nanomoles	1.00 mL	1.0 mM
100 nanomoles (Vivo-MO)	0.20 mL	0.5 mM
400 nanomoles (Vivo-MO)	0.80 mL	0.5 mM
2000 nanomoles (Vivo-MO)	4.00 mL	0.5 mM

Source: Gene Tools, LLC.[1][4]

Experimental Protocols

Protocol 1: Standard Resuspension of Purified Morpholino Oligos

Objective: To prepare a 1 mM stock solution of a standard morpholino oligo.

Materials:

- · Lyophilized morpholino oligo vial
- Sterile, nuclease-free water (DEPC-free)
- Vortex mixer
- Water bath or heat block set to 65°C
- Autoclave (optional)

Procedure:

• Briefly centrifuge the vial containing the lyophilized morpholino oligo to ensure the pellet is at the bottom.



- Carefully open the vial and add the appropriate volume of sterile, nuclease-free water to achieve a 1 mM concentration (see Table 1).
- Close the vial tightly and vortex for 30-60 seconds to mix.
- Visually inspect the solution for any undissolved particles.
- If the oligo is not completely dissolved, proceed to the heating step.
- Place the vial in a 65°C water bath or heat block for 5-10 minutes.
- Remove the vial and vortex again.
- If dissolution is still incomplete, autoclave the solution on a liquid cycle.
- Allow the solution to cool to room temperature before use.
- Store the stock solution at room temperature in a tightly sealed vial.

Protocol 2: Resuspension of Difficult-to-Dissolve Morpholino Oligos

Objective: To dissolve morpholino oligos with known solubility issues (e.g., high GC content).

Materials:

- Lyophilized morpholino oligo vial
- Sterile, nuclease-free water (DEPC-free)
- Vortex mixer
- Autoclave

Procedure:

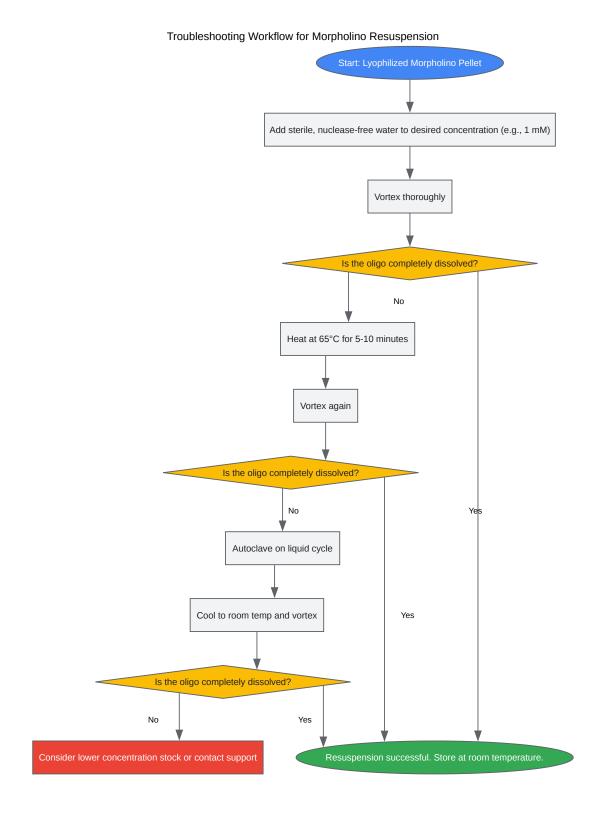
- Centrifuge the vial to collect the lyophilized pellet.
- Add sterile, nuclease-free water to create a stock solution of no more than 0.5 mM.[2]



- Vortex the solution thoroughly.
- Place the vial in an autoclave and run on a liquid cycle.
- As soon as the autoclave has returned to a safe pressure, carefully remove the vial.
- · Vortex the solution while it is still warm.
- Repeat the autoclave and vortex steps if necessary.[2]
- Store at room temperature.

Mandatory Visualization

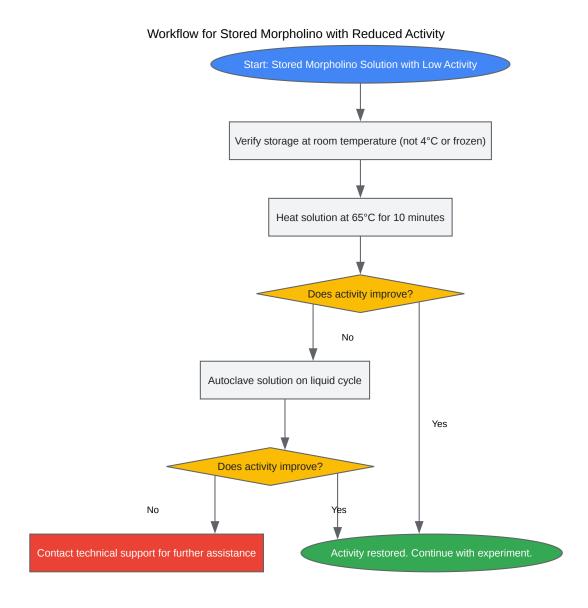




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Caption: A flowchart illustrating the step-by-step process for troubleshooting morpholino oligo resuspension issues.





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